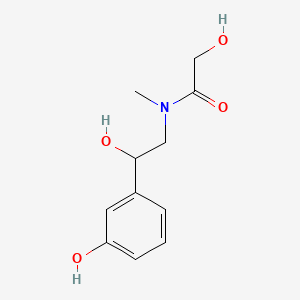
(R)-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a phenol derivative with an appropriate reagent to introduce the hydroxy group at the desired position.
Alkylation: The intermediate is then subjected to alkylation to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with methylamine to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with various halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, base catalysts, solvents like acetone or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Influence Gene Expression: The compound can alter the expression of genes involved in inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A compound with a similar structure but different functional groups, used as a decongestant.
Epinephrine: Another structurally related compound, known for its role in the fight-or-flight response.
Uniqueness
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide stands out due to its unique combination of hydroxy and acetamide groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-hydroxy-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-12(11(16)7-13)6-10(15)8-3-2-4-9(14)5-8/h2-5,10,13-15H,6-7H2,1H3 |
InChI Key |
SWKGGYVDSFEDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















